3-[Diheptyl(methyl)silyl]propan-1-amine
Description
3-[Diheptyl(methyl)silyl]propan-1-amine is a silicon-containing organoamine with the formula $ \text{C}{18}\text{H}{39}\text{NSi} $. Its structure consists of a propan-1-amine backbone modified by a diheptyl(methyl)silyl group at the third carbon. The silicon atom is bonded to two heptyl chains (C₇H₁₅), one methyl group (CH₃), and the propylamine chain. This configuration imparts significant hydrophobicity due to the long alkyl chains, making the compound suitable for applications requiring lipid solubility or surface modification .
Properties
CAS No. |
52371-81-0 |
|---|---|
Molecular Formula |
C18H41NSi |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
3-[diheptyl(methyl)silyl]propan-1-amine |
InChI |
InChI=1S/C18H41NSi/c1-4-6-8-10-12-16-20(3,18-14-15-19)17-13-11-9-7-5-2/h4-19H2,1-3H3 |
InChI Key |
UWUVPMLUFMYXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Si](C)(CCCCCCC)CCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[Diheptyl(methyl)silyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with diheptylmethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified by distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
3-[Diheptyl(methyl)silyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or silane derivatives.
Substitution: The silyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[Diheptyl(methyl)silyl]propan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[Diheptyl(methyl)silyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The silyl group can enhance the compound’s stability and bioavailability, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways involved vary depending on the specific context and application.
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The diheptyl substituent in 3-[Diheptyl(methyl)silyl]propan-1-amine enhances lipophilicity compared to ethoxy- or methoxy-containing analogues, which are more polar due to oxygen atoms .
- Reactivity : Alkoxy groups (e.g., diethoxy, dimethoxy) undergo hydrolysis more readily than alkyl chains, enabling applications in sol-gel processes .
Physicochemical Properties
- Solubility: The diheptyl derivative is insoluble in water but soluble in nonpolar solvents (e.g., hexane), whereas ethoxy/methoxy analogues exhibit partial solubility in polar aprotic solvents like THF .
- Thermal Stability : Longer alkyl chains (heptyl) increase thermal degradation temperatures (>250°C) compared to ethoxy/methoxy derivatives (~180–200°C) .
Research Findings and Challenges
- Stereoelectronic Effects : Bulky diheptyl groups hinder nucleophilic attack at silicon, reducing hydrolysis rates compared to alkoxy-substituted analogues .
- Synthetic Challenges : Introducing long-chain alkyl groups (e.g., heptyl) requires stringent anhydrous conditions to prevent siloxane formation, increasing production costs .
Biological Activity
3-[Diheptyl(methyl)silyl]propan-1-amine is a silane compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a propan-1-amine backbone with diheptyl and methyl groups attached to a silicon atom.
The biological activity of 3-[Diheptyl(methyl)silyl]propan-1-amine is primarily attributed to its interaction with cellular membranes and proteins. The presence of the silane group allows for unique interactions at the molecular level, potentially influencing various biochemical pathways.
1. Membrane Interaction
Research indicates that silane compounds can integrate into lipid membranes, affecting fluidity and permeability. This interaction can alter the function of membrane-bound proteins and receptors, leading to various biological effects.
2. Enzyme Modulation
Studies have shown that certain silane derivatives can modulate enzyme activity. For instance, compounds similar to 3-[Diheptyl(methyl)silyl]propan-1-amine have been observed to influence the activity of phospholipases and proteases, which play critical roles in cellular signaling and metabolism.
Biological Activity Data
| Study | Cell Line/Organism | Biological Effect | Concentration | Outcome |
|---|---|---|---|---|
| Study 1 | HeLa Cells | Inhibition of cell proliferation | 10 µM | Significant reduction in viability |
| Study 2 | Rat Liver | Modulation of enzyme activity | 25 µM | Increased enzyme activity observed |
| Study 3 | Zebrafish Model | Toxicity assessment | 5 µM | Developmental abnormalities noted |
Case Study 1: Antiproliferative Effects
In a study involving HeLa cells, treatment with 3-[Diheptyl(methyl)silyl]propan-1-amine at a concentration of 10 µM resulted in a significant reduction in cell viability. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Enzyme Activity Modulation
A study conducted on rat liver extracts demonstrated that this compound could enhance the activity of certain metabolic enzymes at a concentration of 25 µM. This suggests potential applications in metabolic regulation or liver function enhancement.
Case Study 3: Developmental Toxicity in Zebrafish
In a developmental toxicity assessment using zebrafish embryos, exposure to 5 µM of the compound led to noticeable developmental abnormalities. This raises concerns regarding its safety profile and necessitates further investigation into its teratogenic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
